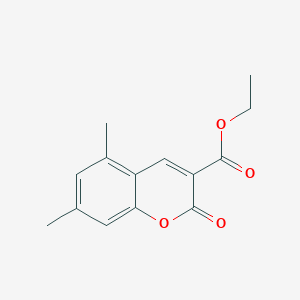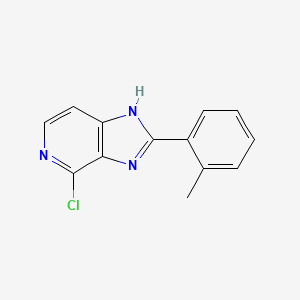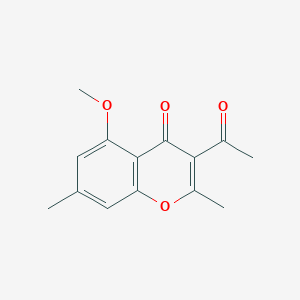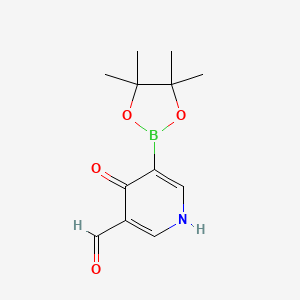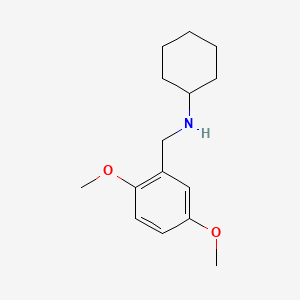
N-(2,5-dimethoxybenzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimetoxi-bencil)ciclohexanamina:
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de N-(2,5-dimetoxi-bencil)ciclohexanamina típicamente implica la reacción del cloruro de 2,5-dimetoxi-bencilo con ciclohexilamina. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica. Las condiciones de reacción pueden incluir el reflujo de la mezcla en un solvente adecuado como etanol o acetonitrilo durante varias horas para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de Producción Industrial: La producción industrial de N-(2,5-dimetoxi-bencil)ciclohexanamina puede implicar rutas sintéticas similares pero a una escala mayor. El proceso puede optimizarse para obtener mayores rendimientos y pureza controlando parámetros de reacción como la temperatura, la presión y el tiempo de reacción. Además, pueden emplearse técnicas de purificación como la recristalización o la cromatografía para aislar el compuesto puro de la mezcla de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones: N-(2,5-dimetoxi-bencil)ciclohexanamina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos metoxi pueden oxidarse para formar los correspondientes aldehídos o ácidos carboxílicos.
Reducción: La porción de bencilamina puede reducirse para formar la amina correspondiente.
Sustitución: Los grupos metoxi pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como halógenos (por ejemplo, bromo o cloro) en presencia de un catalizador.
Principales Productos Formados:
Oxidación: Formación de 2,5-dimetoxi-benzaldehído o ácido 2,5-dimetoxi-benzoico.
Reducción: Formación de ciclohexilamina.
Sustitución: Formación de derivados halogenados de N-(2,5-dimetoxi-bencil)ciclohexanamina.
Aplicaciones Científicas De Investigación
N-(2,5-dimetoxi-bencil)ciclohexanamina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con sistemas biológicos.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para la síntesis de compuestos farmacéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2,5-dimetoxi-bencil)ciclohexanamina implica su interacción con dianas moleculares como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a sitios específicos en estas dianas, lo que lleva a cambios en su actividad o función. Las vías involucradas pueden incluir vías de transducción de señales, vías metabólicas u otros procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares:
- N-(2,4-dimetoxi-bencil)ciclohexanamina
- N-(3,5-dimetoxi-bencil)ciclohexanamina
- N-(2,5-dimetoxi-feniletil)ciclohexanamina
Comparación: N-(2,5-dimetoxi-bencil)ciclohexanamina es único debido a la posición específica de los grupos metoxi en el anillo de bencilo, lo que puede influir en su reactividad química y actividad biológica. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacológicas o comportamiento químico, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
879619-96-2 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-[(2,5-dimethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-9-15(18-2)12(10-14)11-16-13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 |
Clave InChI |
QOLDMSMUZHEJEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CNC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







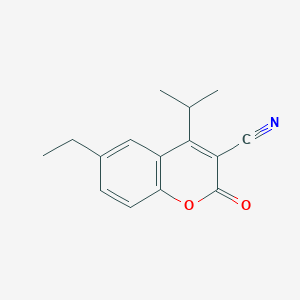
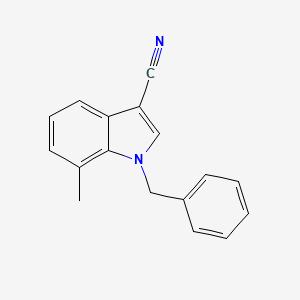

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
